(3-Ethyl-4-fluorophenyl)methanol
Overview
Description
“(3-Ethyl-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1135253-08-5 . It has a molecular weight of 154.18 and is in liquid form . The IUPAC name for this compound is (3-ethyl-4-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(3-Ethyl-4-fluorophenyl)methanol” is 1S/C9H11FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-5,11H,2,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Ethyl-4-fluorophenyl)methanol” is a liquid . It has a molecular weight of 154.18 .Scientific Research Applications
Synthetic Methodologies and Catalysis
Palladium-Catalyzed C-H Halogenation : Research by Sun et al. (2014) demonstrates the use of palladium catalysis for the synthesis of multi-substituted arenes, highlighting the method's advantages such as milder reaction conditions, higher yields, and better selectivity. This approach could be applicable to the functionalization of (3-Ethyl-4-fluorophenyl)methanol for the synthesis of complex organic molecules (Sun, Sun, & Rao, 2014).
Iridium-Catalyzed C-C Coupling : Methanol, as a one-carbon building block, has been utilized in iridium-catalyzed C-C coupling with allenes to produce higher alcohols incorporating all-carbon quaternary centers, as explored by Moran et al. (2011). This showcases the potential of using (3-Ethyl-4-fluorophenyl)methanol in catalytic processes to generate novel compounds (Moran, Preetz, Mesch, & Krische, 2011).
Material Science and Polymer Research
- Polymer Light-Emitting Diodes (PLEDs) : Research on alcohol-soluble neutral conjugated polymers for electron injection in PLEDs by Huang et al. (2009) indicates the importance of solvent effects on electronic properties and device performance. Such insights could be relevant when incorporating (3-Ethyl-4-fluorophenyl)methanol or its derivatives in the development of new electronic materials (Huang, Zhang, Liu, & Jen, 2009).
Biochemical and Pharmaceutical Applications
- Molecular Docking and Drug Design : Khan et al. (2022) synthesized and analyzed a compound for dual inhibition of Monoamine Oxidase A and B, incorporating fluorophenyl groups. This suggests potential applications of (3-Ethyl-4-fluorophenyl)methanol in the design and synthesis of bioactive molecules or drugs through computational and synthesis techniques (Khan et al., 2022).
Environmental and Sustainable Chemistry
- Bio-diesel and Bio-lubricant Production : The study by Bokade and Yadav (2007) on the transesterification of vegetable oil with alcohols for bio-diesel and bio-lubricants production could inform the use of (3-Ethyl-4-fluorophenyl)methanol in renewable energy and sustainable chemistry applications (Bokade & Yadav, 2007).
Safety And Hazards
properties
IUPAC Name |
(3-ethyl-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBNGPVWQXDDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648123 | |
Record name | (3-Ethyl-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4-fluorophenyl)methanol | |
CAS RN |
1135253-08-5 | |
Record name | (3-Ethyl-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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